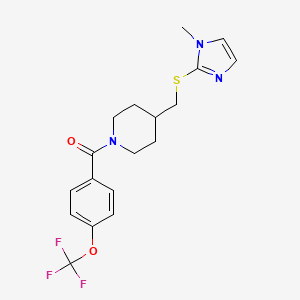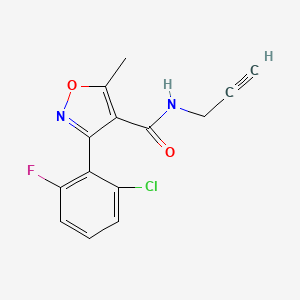
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide, also known as CFP-MIX, is a novel synthetic compound with potential applications in a wide range of scientific research fields. CFP-MIX is a small molecule that has been studied for its ability to inhibit the activity of certain enzymes, and its potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to be a potent inhibitor of the enzyme telomerase, which is involved in the maintenance and regulation of telomeres. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been studied for its ability to inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer’s disease. In drug discovery, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been used to identify novel targets for therapeutic agents.
Mechanism of Action
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide is thought to act through a number of different mechanisms. The compound has been shown to inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Biochemical and Physiological Effects
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide can inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Advantages and Limitations for Lab Experiments
The use of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide can be used in a variety of experiments, including cell culture studies and animal models. However, there are some limitations to the use of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide in laboratory experiments. The compound is relatively expensive, and the effects of long-term exposure are not well-understood.
Future Directions
The potential applications of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide are wide-ranging, and there are a number of potential future directions for research. Further studies are needed to explore the biochemical and physiological effects of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide in different cell types and animal models. In addition, further research is needed to investigate the long-term effects of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide exposure and to identify novel targets for therapeutic agents. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide.
Synthesis Methods
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide can be synthesized via a multi-step process that involves the use of several organic reactions. The first step is to prepare a 6-chloro-2-fluorophenyl-5-methylisoxazol-4-yl (CFP) precursor, which is achieved by a reaction between an aminophenol and an aldehyde. The CFP precursor is then reacted with prop-2-ynyl formamide (PFA) to form the final (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h1,4-6H,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLUWQUGEYSOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

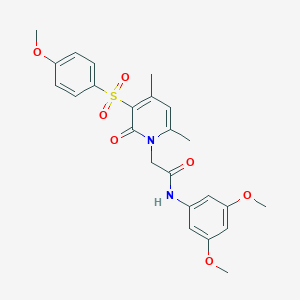
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)
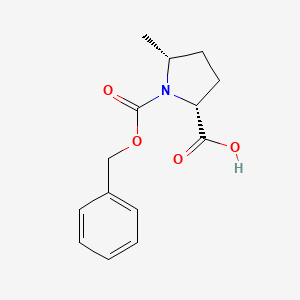
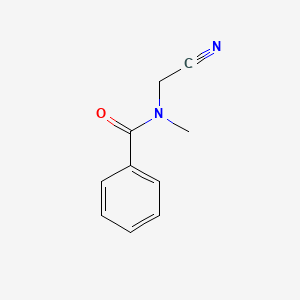

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
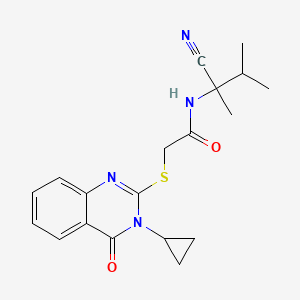
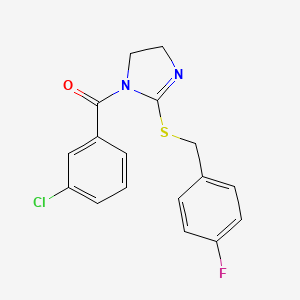
![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)
